molecular formula C12H15N3 B11807424 5-Methyl-6-(piperidin-1-yl)nicotinonitrile

5-Methyl-6-(piperidin-1-yl)nicotinonitrile

Cat. No.: B11807424
M. Wt: 201.27 g/mol
InChI Key: GCKVQSIQHAEFLC-UHFFFAOYSA-N
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Description

5-Methyl-6-(piperidin-1-yl)nicotinonitrile is a compound that belongs to the class of nicotinonitrile derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the piperidine ring in its structure adds to its significance, as piperidine derivatives are widely used in the pharmaceutical industry due to their biological activities .

Chemical Reactions Analysis

5-Methyl-6-(piperidin-1-yl)nicotinonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

5-Methyl-6-(piperidin-1-yl)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-6-(piperidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The piperidine ring in its structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

5-Methyl-6-(piperidin-1-yl)nicotinonitrile can be compared with other nicotinonitrile derivatives and piperidine-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

5-methyl-6-piperidin-1-ylpyridine-3-carbonitrile

InChI

InChI=1S/C12H15N3/c1-10-7-11(8-13)9-14-12(10)15-5-3-2-4-6-15/h7,9H,2-6H2,1H3

InChI Key

GCKVQSIQHAEFLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCCC2)C#N

Origin of Product

United States

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